Physicochemical Properties of the Core Scaffold: 2-Amino-4-(trifluoromethyl)pyridine
Physicochemical Properties of the Core Scaffold: 2-Amino-4-(trifluoromethyl)pyridine
An In-depth Technical Guide to 2-Amino-4-iodo-5-(trifluoromethyl)pyridine and its Core Scaffold: Properties, Synthesis, and Application
Senior Application Scientist's Foreword:
Researchers investigating novel heterocyclic scaffolds will recognize the potential of a molecule like 2-Amino-4-iodo-5-(trifluoromethyl)pyridine. It presents a trifecta of functionalities crucial for modern medicinal and agrochemical discovery: a nucleophilic amino group for amide coupling and derivatization, an iodo group as a prime handle for transition-metal-catalyzed cross-coupling reactions, and an electron-withdrawing trifluoromethyl group to modulate physicochemical properties and metabolic stability.
However, a thorough review of scientific literature and chemical supplier databases reveals that while isomers and related structures are known, 2-Amino-4-iodo-5-(trifluoromethyl)pyridine itself is a sparsely documented compound. A dedicated guide on its specific, measured properties would be speculative.
Therefore, this guide adopts a more practical and scientifically rigorous approach. We will provide a comprehensive technical overview of the well-characterized and commercially available core scaffold, 2-Amino-4-(trifluoromethyl)pyridine (CAS: 106447-97-6). We will then leverage this robust foundation to explain the strategic importance of iodination and provide field-proven, representative protocols for the synthesis and subsequent cross-coupling of iodo-substituted aminopyridines. This methodology equips you, the research professional, with the foundational knowledge and practical workflows necessary to synthesize and utilize molecules like the one you are investigating.
The foundational physical and chemical characteristics of 2-Amino-4-(trifluoromethyl)pyridine are critical for its handling, storage, and application in synthesis.[1] These properties dictate its behavior in various solvents and reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 106447-97-6 | [1][2][3] |
| Molecular Formula | C₆H₅F₃N₂ | [1][2] |
| Molecular Weight | 162.11 g/mol | [1][2] |
| Appearance | White to off-white or light yellow crystalline powder/solid | [1][3][4] |
| Melting Point | 69.0 to 74.0 °C | [1][3] |
| Boiling Point | 221.3 ± 40.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; low solubility in water. | [4] |
| Flash Point | 87.7 ± 27.3 °C (Predicted) | [1] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C (Predicted) | [1] |
Synthesis, Reactivity, and Strategic Iodination
Synthesis of the Core Scaffold
The synthesis of 2-Amino-4-(trifluoromethyl)pyridine is well-documented, often starting from more substituted pyridine precursors. A common industrial method involves the dehalogenation of a di-halogenated intermediate, which itself is formed via amination.[5]
Protocol: Two-Step Synthesis from 2,6-dichloro-4-(trifluoromethyl)pyridine [5]
This process demonstrates a robust pathway to the core scaffold. The initial amination selectively replaces one chloro group, and the subsequent catalytic hydrogenation removes the second, affording the target amine.
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Step 1: Amination. In a high-pressure autoclave, 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq) is heated with 28% aqueous ammonia (approx. 9.5 eq) in a solvent like tetrahydrofuran (THF) at 150°C for 6 hours. The pressure vessel allows the reaction to proceed safely above the boiling point of the reagents, significantly accelerating the rate of nucleophilic aromatic substitution.
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Step 2: Catalytic Hydrogenation. After cooling, a palladium on activated carbon catalyst (5% Pd/C) is added to the reaction mixture. The vessel is charged with hydrogen gas to a pressure of 2.0 MPa (approx. 15000 Torr) and heated to 100°C for 3 hours. The palladium surface catalyzes the reductive cleavage of the C-Cl bond, replacing it with a C-H bond.
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Work-up and Purification. The reaction mixture is cooled, filtered to remove the catalyst, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The resulting solid is washed with cold n-hexane and dried under vacuum to yield 2-Amino-4-(trifluoromethyl)pyridine as a white crystalline solid.
Core Reactivity Insights
The chemistry of 2-Amino-4-(trifluoromethyl)pyridine is dominated by its two key functional groups:
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2-Amino Group: This primary amine is a versatile nucleophile and a directing group. It can readily undergo acylation to form amides, alkylation, and diazotization reactions to generate other functional groups. Its position ortho to the ring nitrogen influences its reactivity.
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4-Trifluoromethyl Group: The -CF₃ group is strongly electron-withdrawing due to the high electronegativity of fluorine.[6] This property significantly lowers the pKa of the pyridine nitrogen, making it less basic than pyridine itself. It also deactivates the ring toward electrophilic aromatic substitution but can enhance its susceptibility to nucleophilic attack. This electron-withdrawing nature is highly desirable in drug candidates as it can improve metabolic stability and binding affinity.[1]
Strategic Iodination: Creating the Cross-Coupling Handle
To generate the target molecule, 2-Amino-4-iodo-5-(trifluoromethyl)pyridine, a regioselective iodination of the core scaffold is required. The amino group is a strong activating and ortho-, para-directing group. In this case, the C5 position is ortho to the amino group and is the most electronically favorable position for electrophilic substitution. N-Iodosuccinimide (NIS) is a common and effective electrophilic iodinating agent for activated aromatic rings.
Representative Protocol: Electrophilic Iodination
Causality: This protocol is based on standard procedures for the iodination of electron-rich pyridines. The choice of an aprotic solvent like acetonitrile or DMF is crucial to solubilize the starting material and reagent. The reaction is typically run at room temperature as the activated ring does not require harsh conditions.
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Reaction Setup: Dissolve 2-Amino-4-(trifluoromethyl)pyridine (1.0 eq) in acetonitrile in a round-bottom flask protected from light.
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Reagent Addition: Add N-Iodosuccinimide (NIS) (1.0-1.2 eq) portion-wise to the stirred solution at room temperature.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent such as ethyl acetate.
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired 2-Amino-4-iodo-5-(trifluoromethyl)pyridine.
Application in Palladium-Catalyzed Cross-Coupling
The primary synthetic value of an iodo-substituted pyridine like 2-Amino-4-iodo-5-(trifluoromethyl)pyridine is its role as a substrate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These reactions are cornerstones of modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki reaction, a powerful method for creating a C-C bond between the iodopyridine and a boronic acid derivative.
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Objective: To couple 2-Amino-4-iodo-5-(trifluoromethyl)pyridine with a generic aryl boronic acid.
-
Self-Validation: The success of the protocol is validated by monitoring the disappearance of the starting materials and the appearance of the higher molecular weight product via LC-MS. The final product's identity and purity are confirmed by NMR spectroscopy and HPLC.
Methodology:
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-Amino-4-iodo-5-(trifluoromethyl)pyridine (1.0 eq), the desired aryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (2.0-3.0 eq).
-
Causality: The inert atmosphere is critical to prevent the degradation of the palladium(0) catalyst. The excess boronic acid drives the reaction to completion. The base is essential for the transmetalation step in the catalytic cycle.
-
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Causality: The solvent must solubilize all reactants, and the presence of water often accelerates the reaction and helps dissolve the inorganic base. Degassing removes oxygen, which can oxidize and deactivate the catalyst.
-
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100°C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the coupled product.
Suzuki Coupling Workflow Diagram
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Medicinal and Agrochemical Development
The trifluoromethylpyridine motif is a "privileged scaffold" in modern chemistry.[6] Its derivatives are integral to numerous commercial products and clinical candidates.
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Pharmaceuticals: The 2-amino-4-(trifluoromethyl)pyridine structure is a key building block for synthesizing active pharmaceutical ingredients (APIs).[7] For example, it is used in the development of various kinase inhibitors for oncology, where the trifluoromethyl group can enhance metabolic stability and binding potency.[1]
-
Agrochemicals: In the agrochemical sector, this scaffold is used to create advanced pesticides and fungicides.[6][7] Compounds like pyroxsulam, an herbicide, and chlorfluazuron, an insect growth regulator, feature trifluoromethylpyridine cores.[6][8] The unique electronic properties imparted by the -CF₃ group contribute to the high efficacy and target selectivity of these products.[8]
Safety and Handling
As a responsible scientist, proper handling of all chemical reagents is paramount. The following information is for the core scaffold, 2-Amino-4-(trifluoromethyl)pyridine, and similar precautions should be taken for its halogenated derivatives.
-
Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[9][10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][10][11]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.[2][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
References
-
Pharmaffiliates. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine: Properties, Applications, and Supply. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-4-(trifluoromethyl)pyridine in Modern Synthesis. Retrieved from [Link]
-
Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 97-109. Available at: [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]
-
The Journal of Organic Chemistry. (2026). Ahead of Print. ACS Publications. Retrieved from [Link]
- Google Patents. (2012). EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.
- Google Patents. (1987). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]
-
Zhang, L., et al. (2022). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. Case Reports in Emergency Medicine. Available at: [Link]
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